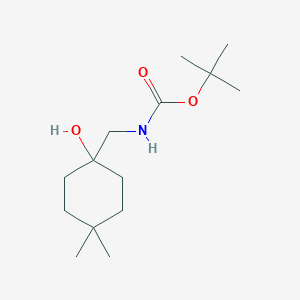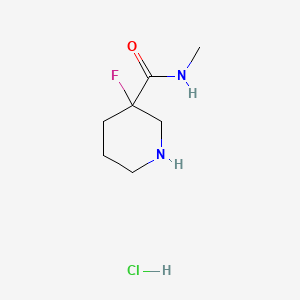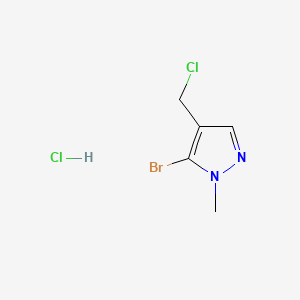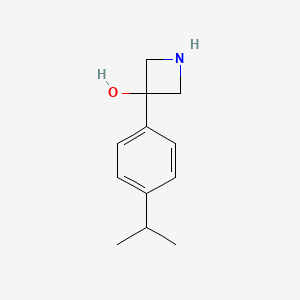
3-(4-Isopropylphenyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isopropylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is an azetidine derivative, characterized by a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(4-Isopropylphenyl)azetidin-3-ol, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates .
Industrial Production Methods: Industrial production methods for azetidines often involve catalytic processes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts has been reported . These methods are efficient and can be scaled up for industrial applications.
化学反応の分析
Types of Reactions: 3-(4-Isopropylphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the azetidine ring and the isopropylphenyl group.
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include sodium borohydride for reduction reactions and organometal reagents for alkylation . Microwave irradiation is also employed to facilitate certain reactions, such as the one-pot synthesis of nitrogen-containing heterocycles .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions with sodium borohydride can yield diastereoselective products .
科学的研究の応用
3-(4-Isopropylphenyl)azetidin-3-ol has several scientific research applications. In medicinal chemistry, azetidines are explored for their potential as amino acid surrogates and peptidomimetics . They are also used in the synthesis of functionally decorated heterocyclic compounds with biological relevance . Additionally, azetidines are valuable in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
作用機序
The mechanism of action of 3-(4-Isopropylphenyl)azetidin-3-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and undergo ring-opening reactions . These reactions can lead to the formation of biologically active compounds with potential therapeutic applications.
類似化合物との比較
Similar Compounds: Similar compounds to 3-(4-Isopropylphenyl)azetidin-3-ol include other azetidine derivatives, such as 3-vinylazetidin-3-ols and 3-vinyloxetan-3-ols . These compounds share the azetidine ring structure but differ in their substituents and reactivity.
Uniqueness: The presence of the isopropylphenyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
3-(4-propan-2-ylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3 |
InChIキー |
CXLKWQHXPBDCDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2(CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13585558.png)
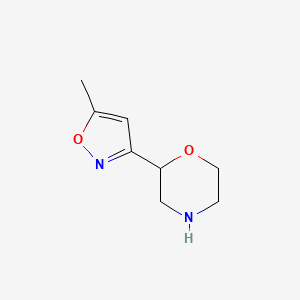
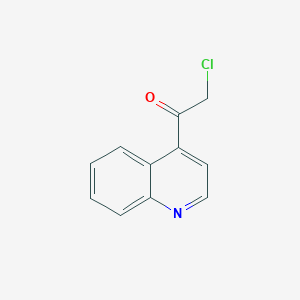
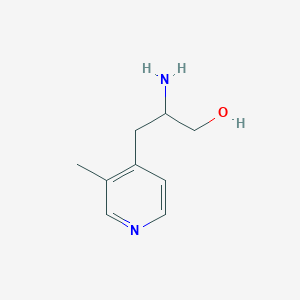
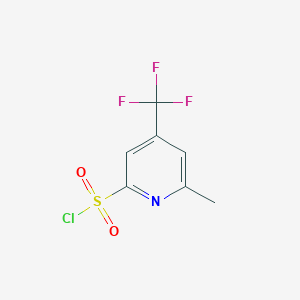
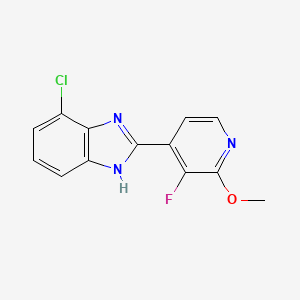
![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
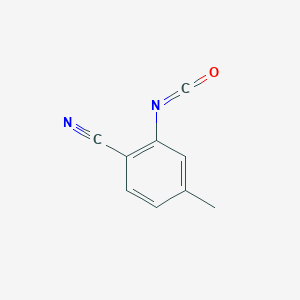
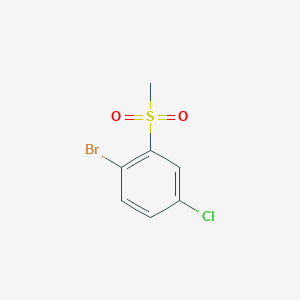
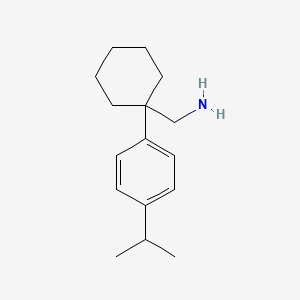
![4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one](/img/structure/B13585602.png)
